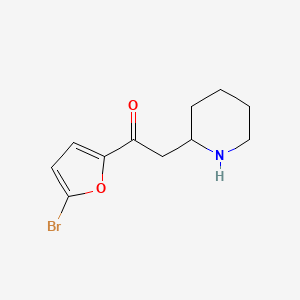

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one

Description

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one (CAS: 1565563-98-5) is a brominated furan derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol . The compound features a 5-bromofuran moiety linked to an ethanone backbone, which is further substituted with a piperidin-2-yl group. Bromine at the furan C5 position likely influences electronic properties and reactivity, making it a candidate for further functionalization or biological activity studies.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(5-bromofuran-2-yl)-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C11H14BrNO2/c12-11-5-4-10(15-11)9(14)7-8-3-1-2-6-13-8/h4-5,8,13H,1-3,6-7H2 |

InChI Key |

XBTNNJRKSIUTDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:

Bromination of Furan: The starting material, furan, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromofuran.

Formation of Ethanone Linker: The brominated furan is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(5-bromofuran-2-yl)ethan-1-one.

Piperidine Addition: Finally, the ethanone intermediate is subjected to nucleophilic addition with piperidine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan ring and piperidine moiety allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-(5-Bromo-1-benzofuran-2-yl)ethanone

- Structure : Contains a benzofuran core (fused benzene and furan rings) with a bromine at C5 and an acetyl group at C2.

- Properties : Melting point and biological activities (e.g., anticonvulsant, anti-inflammatory) are attributed to the planar benzofuran system, which facilitates π-π stacking with biological targets .

1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one

- Structure : Features a 2-chlorophenyl group instead of piperidine.

- Properties: The chlorophenyl substituent enhances lipophilicity, which may improve membrane permeability but reduce solubility.

2-((5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl)thio)-1-(2-fluorophenyl)ethan-1-one

- Structure : Incorporates a triazole-thioether linkage and a fluorophenyl group.

- Properties: The triazole ring introduces hydrogen-bond acceptor sites, while the thioether increases metabolic stability.

Adamantyl-Pyridyl Ethanone Derivatives

- Structure : Adamantyl groups (e.g., 1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one) provide steric bulk and rigidity.

- Properties : Adamantyl enhances binding to hydrophobic pockets in enzymes (e.g., CYP51 in antifungal studies), whereas the target compound’s piperidine offers flexibility for diverse interactions .

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| Target Compound | 272.14 | Piperidin-2-yl, 5-bromofuran | Not reported | Flexible piperidine; basic nitrogen |

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | 253.08 | Benzofuran, bromine | Not reported | Planar structure; broad bioactivity |

| 1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one | 283.56 | 2-chlorophenyl | Not reported | High lipophilicity; aromatic interactions |

| 2-((5-(5-Bromofuran-2-yl)-4-methyl-triazol-3-yl)thio)-1-(2-fluorophenyl)ethan-1-one | 396.25 | Triazole-thioether, fluorine | 169–171 | Metabolic stability; H-bond acceptors |

| Adamantyl-pyridyl derivatives | ~350–400 | Adamantyl, pyridyl sulfonyl | Not reported | Steric bulk; CYP51 inhibition |

Biological Activity

1-(5-Bromofuran-2-yl)-2-(piperidin-2-yl)ethan-1-one, with the molecular formula and CAS number 1565563-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the bromofuran moiety and the piperidine ring. These components are known to interact with various biological targets, influencing several pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to disease processes, including those involved in cancer progression.

- Modulation of Neurotransmitter Systems : The piperidine structure may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

| Effect | Description |

|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects against several cancer cell lines in vitro. |

| Antimicrobial Properties | Exhibited activity against specific bacterial strains, indicating potential use as an antibiotic. |

| Neuroprotective Effects | Preliminary studies suggest it may protect neuronal cells from oxidative stress. |

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy and safety profile:

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Neuroprotective Properties : In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by oxidative stress agents by up to 40%, suggesting a protective role against neurodegenerative conditions .

- Antimicrobial Activity : In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Safety and Toxicology

While promising, safety assessments are crucial. The compound is classified under GHS as causing skin and eye irritation (Category 2), indicating that care should be taken during handling . Further toxicological studies are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.